1-(2-Ethoxyethoxy)-4-nitrobenzene
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Overview
Description
1-(2-Ethoxyethoxy)-4-nitrobenzene is an organic compound characterized by the presence of an ethoxyethoxy group and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Ethoxyethoxy)-4-nitrobenzene typically involves the nitration of 1-(2-Ethoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
1-(2-Ethoxyethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Reagents: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Product: 1-(2-Ethoxyethoxy)-4-aminobenzene.
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Substitution: : The ethoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reagents: Various nucleophiles (e.g., halides, amines).
Product: Substituted benzene derivatives.
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Product: Oxidized derivatives of this compound.
Scientific Research Applications
1-(2-Ethoxyethoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethoxy)-4-nitrobenzene and its derivatives depends on the specific application and the molecular targets involved. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
1-(2-Ethoxyethoxy)-4-nitrobenzene can be compared with other similar compounds, such as:
1-(2-Ethoxyethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzene:
1-(2-Methoxyethoxy)-4-nitrobenzene: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group, which may influence its chemical properties and reactivity.
The presence of both the ethoxyethoxy and nitro groups in this compound makes it unique, offering a combination of solubility and reactivity that can be advantageous in various applications.
Properties
IUPAC Name |
1-(2-ethoxyethoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZECWEVORKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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